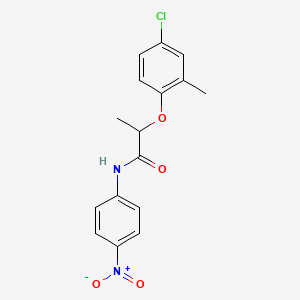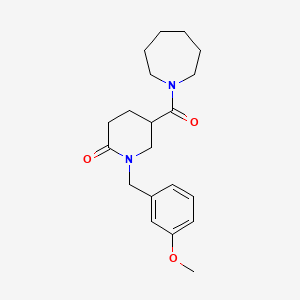
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.
Mechanism of Action
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine is a competitive inhibitor of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, which is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. The compound binds to the ATP-binding site of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine and prevents the phosphorylation of its substrates, leading to the activation of downstream signaling pathways such as the Wnt signaling pathway.
Biochemical and physiological effects:
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have various biochemical and physiological effects, including the activation of the Wnt signaling pathway, the promotion of cell proliferation and differentiation, and the inhibition of apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its potency and selectivity as a 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitor. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of using the compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, including the development of more potent and selective 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitors, the investigation of its role in other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer. The compound may also be used as a tool for the study of the Wnt signaling pathway and its regulation by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been used in various scientific research studies, including the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibition and its role in various diseases such as Alzheimer's disease, diabetes, and cancer. It has also been used in the study of the Wnt signaling pathway, which is regulated by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine. The compound has been shown to inhibit 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine activity in vitro and in vivo, leading to the activation of the Wnt signaling pathway and the promotion of cell proliferation and differentiation.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-8-7-17(21)15-18(19)20(24)23-13-11-22(12-14-23)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYQYGPNXDDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)


